![molecular formula C25H33NO3 B14288671 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole CAS No. 140234-57-7](/img/structure/B14288671.png)
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole typically involves the reaction of 4-hexyloxybenzaldehyde with o-aminophenol under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives.
科学的研究の応用
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound may have potential as a fluorescent probe or sensor due to its unique structural features.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It can be used in the development of advanced materials, such as liquid crystals or organic semiconductors.
作用機序
The mechanism of action of 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hexyloxy groups can influence its binding affinity and selectivity, while the benzoxazole ring can participate in various chemical interactions, such as hydrogen bonding or π-π stacking.
類似化合物との比較
Similar Compounds
4-Hexyloxybenzaldehyde: A precursor in the synthesis of 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole.
4-(Hexyloxy)phenol: Another compound with similar structural features but different functional groups.
4-Hexyloxybenzoic acid: A related compound with a carboxylic acid group instead of the benzoxazole ring.
Uniqueness
This compound is unique due to the presence of both hexyloxy groups and the benzoxazole ring. This combination of structural features can impart distinct chemical and physical properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
140234-57-7 |
|---|---|
分子式 |
C25H33NO3 |
分子量 |
395.5 g/mol |
IUPAC名 |
5-hexoxy-2-(4-hexoxyphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C25H33NO3/c1-3-5-7-9-17-27-21-13-11-20(12-14-21)25-26-23-19-22(15-16-24(23)29-25)28-18-10-8-6-4-2/h11-16,19H,3-10,17-18H2,1-2H3 |
InChIキー |
SKFLYEZLAUHQJV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


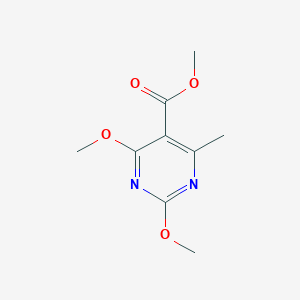
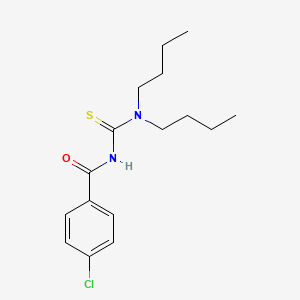
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
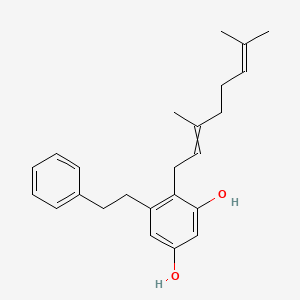
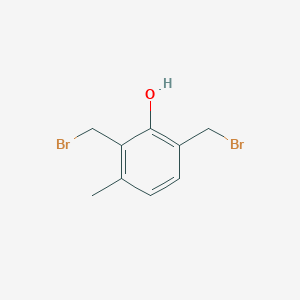
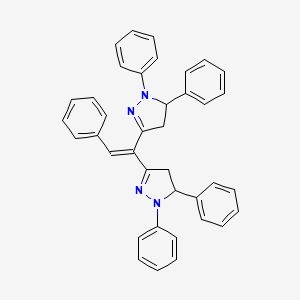
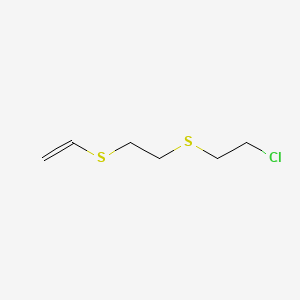

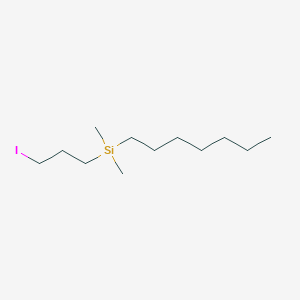
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
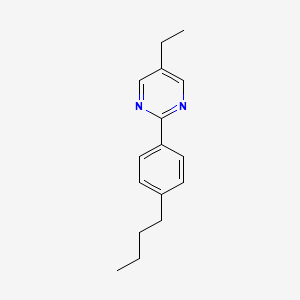
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)


